3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt

Catalog No.
S900188
CAS No.
81693-22-3
M.F
C25H42N2O19
M. Wt
674.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium s...

CAS Number

81693-22-3

Product Name

3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C25H42N2O19

Molecular Weight

674.6 g/mol

InChI

InChI=1S/C25H42N2O19/c1-8(32)26-10(4-28)16(37)20(13(36)6-30)44-23-19(40)22(18(39)14(7-31)43-23)46-25(24(41)42)3-11(34)15(27-9(2)33)21(45-25)17(38)12(35)5-29/h4,10-23,29-31,34-40H,3,5-7H2,1-2H3,(H,26,32)(H,27,33)(H,41,42)/t10-,11-,12+,13+,14+,15+,16+,17+,18-,19+,20+,21+,22-,23-,25-/m0/s1

InChI Key

RGZDLTASXRMKKF-RXEVBYPSSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)O.[Na+]

Synonyms

Neu5Ac2-α-3Gal1-β-4GlcNAc

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O

Studying Influenza Virus Binding:

  • 3'-SLN can be used to create avian receptor analogue glycoprobes. These probes mimic the natural receptors on bird cells that influenza viruses like the North American lineage subtype H7N2 (A/New York/107/2003) recognize and bind to for infection. Source: Sigma-Aldrich product page for 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt 95% (3'-SLN):
  • By studying the interaction between the virus and the 3'-SLN-based probes, researchers can gain insights into the viral binding mechanisms and potentially develop new antiviral strategies.

Analyzing Milk Oligosaccharides:

  • 3'-SLN serves as a reference material in the analysis of milk oligosaccharides, which are complex sugars present in breast milk. Source: Sigma-Aldrich product page for 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt 95% (3'-SLN):
  • These oligosaccharides play crucial roles in infant gut development and immune function. By comparing them to the known structure of 3'-SLN, researchers can identify and characterize different types of oligosaccharides present in milk samples. This knowledge can contribute to understanding the health benefits of breastfeeding and developing new infant formula with similar functionalities.

3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is a complex carbohydrate compound, specifically a sialylated disaccharide. Its molecular formula is C25H42N2O19C_{25}H_{42}N_{2}O_{19} and it has a CAS number of 81693-22-3. This compound consists of a sialic acid moiety (N-acetylneuraminic acid) linked to N-acetyllactosamine, which is a disaccharide formed from N-acetylglucosamine and galactose. The sodium salt form enhances its solubility in aqueous solutions, making it useful for various biochemical applications .

3'-SLN is thought to be involved in various cellular processes by interacting with other molecules on cell surfaces. Here are two potential mechanisms:

  • Cell-adhesion: 3'-SLN can act as a ligand (binding molecule) for specific receptors on other cells, promoting cell-cell adhesion []. This interaction is crucial for various biological functions like cell migration and development.
  • Influenza virus binding: 3'-SLN on the surface of respiratory epithelial cells can be a target for influenza viruses. The virus hemagglutinin protein recognizes and binds to the sialic acid moiety of 3'-SLN, facilitating viral entry into the host cell [].

The chemical reactivity of 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt primarily involves glycosidic bond formation and hydrolysis. The sialic acid component can undergo hydrolysis under acidic conditions, releasing N-acetylneuraminic acid. Additionally, it can participate in enzymatic reactions catalyzed by sialidases, which cleave sialic acids from glycoproteins and glycolipids. Such reactions are significant in biological systems, particularly in cell signaling and pathogen interactions .

This compound exhibits various biological activities, particularly in the context of cell recognition and interaction. Sialylated glycans like 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt are known to play crucial roles in cellular processes such as immune response modulation and pathogen adhesion. For instance, influenza viruses utilize sialic acid residues on host cells for attachment and entry, indicating that this compound may serve as a receptor analogue in virology studies . Additionally, it has been implicated in the regulation of cell signaling pathways due to its involvement in cellular interactions.

The synthesis of 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing specific glycosyltransferases that catalyze the transfer of the sialic acid moiety to N-acetyllactosamine.
  • Chemical Synthesis: This involves protecting group strategies to selectively add the sialic acid to the lactosamine backbone, followed by deprotection steps to yield the final product.
  • Total Synthesis: More complex synthetic routes may involve multiple steps of carbohydrate chemistry, including oxidation and reduction reactions to construct the desired structure .

3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt has several applications across different fields:

  • Biochemistry: Used as a substrate for studying enzyme activity related to glycosylation.
  • Vaccine Development: As a model for designing glycoprotein vaccines that mimic viral receptors.
  • Cell Biology: Employed in studies investigating cell-cell interactions and signaling pathways.
  • Diagnostics: Potential use in assays to detect pathogens that recognize sialic acid-containing glycans .

Interaction studies involving 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt focus on its role as a ligand for various pathogens and cell receptors. Research has shown that this compound can inhibit the binding of certain viruses to host cells by mimicking natural receptors. For example, studies have demonstrated its ability to block influenza virus attachment to epithelial cells, highlighting its potential as a therapeutic agent . Furthermore, it is also investigated for its interactions with lectins and other carbohydrate-binding proteins.

Several compounds share structural similarities with 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt. Below is a comparison with some notable compounds:

Compound NameStructure FeaturesUnique Aspects
3'-SialyllactoseContains sialic acid linked to lactoseImportant for infant nutrition; found in human milk
N-Acetylneuraminic AcidFree form of sialic acidPlays a critical role in cell signaling
N-AcetyllactosamineLacks sialic acid moietySimpler structure; involved in basic glycan biology
3'-A-Sialyllactosamine Sodium SaltSimilar linkage but different stereochemistrySpecific binding properties relevant to avian viruses

Each of these compounds plays distinct roles in biological systems, but 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is unique due to its dual functionality as both a carbohydrate and a receptor analogue, making it particularly valuable in research related to infectious diseases and cellular interactions .

XLogP3

-7.5

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

13

Exact Mass

674.23817711 g/mol

Monoisotopic Mass

674.23817711 g/mol

Heavy Atom Count

46

Dates

Modify: 2024-04-14

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